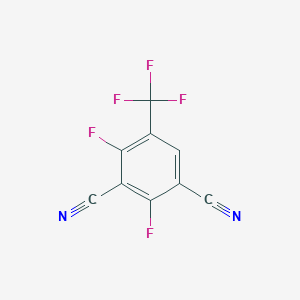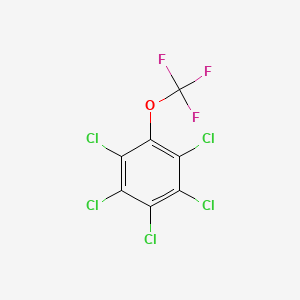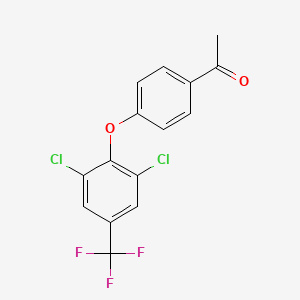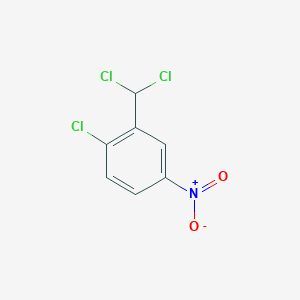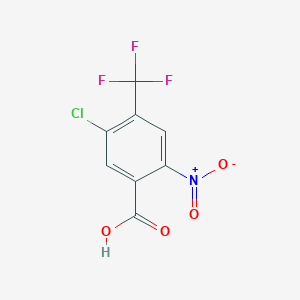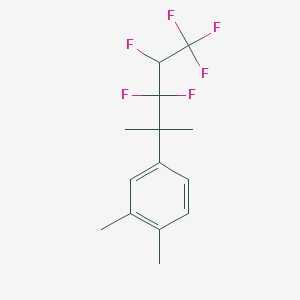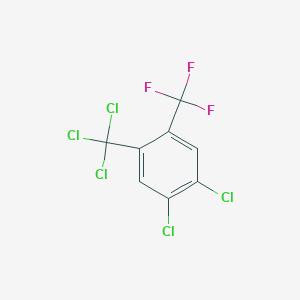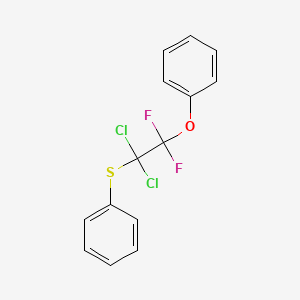
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide (95%) is a synthetic organic compound, also known as DFPEPS, that is used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of ~115°C and a melting point of -20°C. DFPEPS has a wide range of applications, from drug discovery to chemical synthesis.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% has been used extensively in various scientific research applications, such as drug discovery and chemical synthesis. It has been used in the synthesis of various drugs, such as antifungal agents and anti-cancer drugs. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% has been used as a reagent in the synthesis of other compounds, such as amines and alcohols.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules and form new compounds. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is believed to be able to form hydrogen bonds with other molecules, which allows it to interact with them and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% has been shown to have some anti-fungal activity in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to using 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in laboratory experiments. For example, the compound is volatile and can easily evaporate, which can lead to loss of material. Additionally, the compound is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are many potential future directions for 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% research. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further studies could be done to explore the potential applications of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in drug discovery and chemical synthesis. Additionally, further research could be done to explore the potential of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% as an anti-inflammatory and anti-cancer agent. Finally, further studies could be done to explore the potential of 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% in the synthesis of other compounds, such as amines and alcohols.
Métodos De Síntesis
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95% is synthesized by the reaction of 1,1-dichloro-2,2-difluoroethyl phenyl sulfide with 2-chloro-2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of ~90°C for ~30 minutes. The reaction results in the formation of the desired product, 1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide, 95%, in yields of ~70%.
Propiedades
IUPAC Name |
(1,1-dichloro-2,2-difluoro-2-phenoxyethyl)sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2OS/c15-13(16,20-12-9-5-2-6-10-12)14(17,18)19-11-7-3-1-4-8-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLQUTIDBZCVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(SC2=CC=CC=C2)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-2,2-difluoro-2-phenoxyethyl phenyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

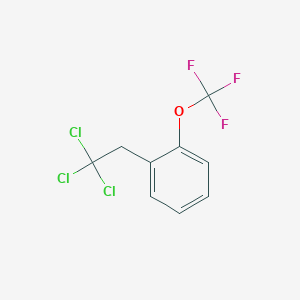
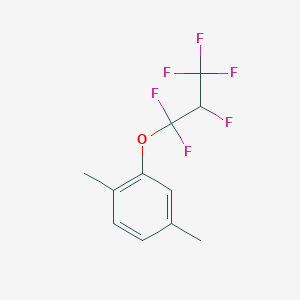
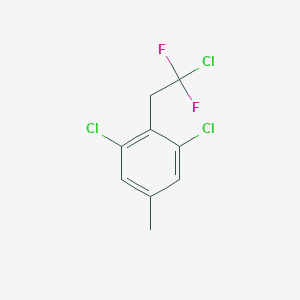
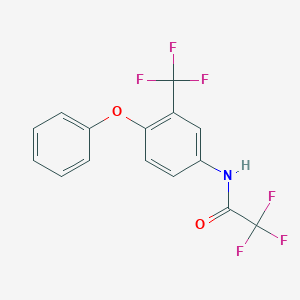
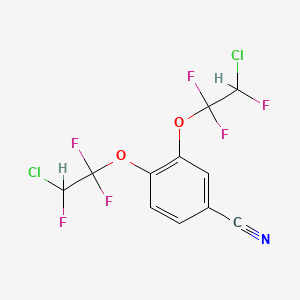
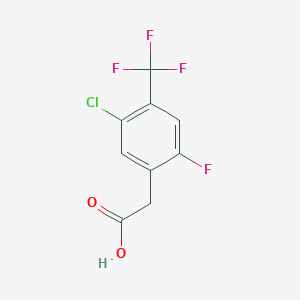
![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)
